molecular formula C13H19FN4 B12439721 3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide CAS No. 1016816-57-1

3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide

Cat. No.: B12439721
CAS No.: 1016816-57-1
M. Wt: 250.32 g/mol
InChI Key: PQCYBTVNNOIGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide involves multiple steps. One common method includes the reaction of 3-fluorobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with a carboximidamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, catalysts, and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and carboximidamide group make it particularly interesting for research in medicinal chemistry and drug development .

Properties

CAS No.

1016816-57-1

Molecular Formula

C13H19FN4

Molecular Weight

250.32 g/mol

IUPAC Name

3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzenecarboximidamide

InChI

InChI=1S/C13H19FN4/c1-17-4-6-18(7-5-17)9-11-3-2-10(13(15)16)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H3,15,16)

InChI Key

PQCYBTVNNOIGJE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=N)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.